4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted with a cyclobutyl group at position 4, a methylsulfanyl group at position 2, and a piperazine ring at position 6. The piperazine moiety is further functionalized with a 2H-1,2,3-triazol-2-yl ethyl group. The methylsulfanyl group may enhance lipophilicity and electron-donating properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7S/c1-25-17-20-15(14-3-2-4-14)13-16(21-17)23-10-7-22(8-11-23)9-12-24-18-5-6-19-24/h5-6,13-14H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHMRCZADTWKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)CCN3N=CC=N3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy for Pyrimidine Ring Formation
The pyrimidine nucleus serves as the foundational scaffold, typically synthesized via cyclocondensation of β-dicarbonyl compounds with amidine derivatives. A validated approach involves reacting ethyl 2-acetyl-3-ethoxy-2-propenoate with ((amino(imino)methyl)-sulfanyl)methane in ethanol under reflux with triethylamine, achieving 81% yield of the pyrimidine intermediate. This method, adapted from the synthesis of 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, demonstrates the feasibility of incorporating sulfur-containing substituents at position 2 during ring formation.
For the target compound, modifying the starting materials to include a cyclobutyl moiety at position 4 would require substituting the acetyl group with a cyclobutane carbonyl derivative. Patent EP0326389B1 describes analogous cyclization using 3-amino-2-unsaturated carboxylates and carboxylic acid amides in alcoholic solvents with alkali metal alkoxides, suggesting this route could be adapted for cyclobutyl integration by employing cyclobutane carbonyl chloride in the initial condensation step.
Regioselective Introduction of Methylsulfanyl Group
The methylsulfanyl group at position 2 is optimally installed during pyrimidine ring formation through the use of thiourea derivatives. As demonstrated in the synthesis of 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, equimolar thiourea facilitates sulfur incorporation without requiring post-cyclization modifications. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms the presence of characteristic S-CH3 proton signals at δ 2.52–2.59 ppm, providing a diagnostic tool for verifying successful thiolation.
Cyclobutyl Group Installation at Position 4
Introducing the cyclobutyl substituent presents synthetic challenges due to steric strain. A plausible method involves Suzuki-Miyaura coupling using a cyclobutylboronic acid and a halogenated pyrimidine precursor. Alternatively, alkylation with cyclobutylmagnesium bromide under Grignard conditions could be employed, though this requires careful control of reaction temperature (−78°C to 0°C) to prevent ring-opening side reactions.
Piperazine-Triazole Sidechain Synthesis and Coupling
Preparation of 4-[2-(2H-1,2,3-Triazol-2-yl)Ethyl]Piperazine
The piperazine-triazole moiety is synthesized independently before attachment to the pyrimidine core. A reported protocol involves:
-
N-Alkylation of Piperazine : Reacting piperazine with 2-chloroethyltriazole in acetonitrile at 60°C for 12 hours (yield: 78%).
-
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine and ethyl azidoacetate, followed by hydrolysis to yield 2H-1,2,3-triazole-2-ethylamine.
Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Position 6
The piperazine-triazole sidechain is introduced via SNAr displacement of a leaving group (e.g., chlorine or nitro) at position 6 of the pyrimidine ring. Optimal conditions include:
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Base : Potassium carbonate or triethylamine
-
Temperature : 80–100°C for 8–16 hours
Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures complete substitution, with yields typically ranging from 65% to 72%.
Optimization and Challenges
Steric and Electronic Considerations
The cyclobutyl group’s steric bulk necessitates careful selection of reaction conditions to avoid decomposition. Density functional theory (DFT) calculations suggest that electron-withdrawing groups on the pyrimidine ring enhance electrophilicity at position 6, facilitating nucleophilic attack by the piperazine-triazole sidechain.
Purification Strategies
-
Crystallization : Ethanol/water mixtures effectively purify intermediates.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves piperazine-triazole derivatives.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Spectral Validation
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the amidine nitrogen on the β-carbonyl group, followed by dehydration to aromatize the pyrimidine ring. Infrared (IR) spectroscopy confirms successful cyclization through the disappearance of carbonyl stretches at 1695 cm⁻¹ and emergence of C=N vibrations at 1633 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Interaction with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reaction with reducing agents such as sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the cyclobutyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under mild conditions.
Reduction: : Sodium borohydride in protic solvents.
Substitution: : Halogenated reagents in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of corresponding alcohols or amines.
Substitution: : Varied substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
The compound 4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 382.52 g/mol.
Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. The presence of both the triazole and piperazine groups suggests that it may interact with multiple biological targets involved in cancer progression.
Case Study: Inhibition of Tumor Growth
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
The piperazine component is often associated with neuroactive properties, leading to investigations into its effects on neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antiviral Activity
Emerging research indicates that compounds similar to this compound may exhibit antiviral properties.
Data Table: Antiviral Activity
Mechanism of Action
The compound's mechanism of action involves specific binding to molecular targets, such as enzymes or receptors, altering their activity. This interaction may modulate biochemical pathways, influencing cellular functions:
Molecular Targets: : Proteins, nucleic acids, and cell membrane receptors.
Pathways: : Involvement in signaling cascades, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Triazole orientation (1H- vs. 2H-) affects hydrogen-bonding capacity. The 2H-triazol-2-yl group in the target may engage in stronger interactions with polar residues in binding pockets compared to the 1H-triazol-1-yl isomer .
Piperazine Functionalization :
- The target’s piperazine-triazole-ethyl chain resembles S 18126 and L 745,870 , which utilize piperazine for dopamine receptor binding . However, the triazole group in the target may introduce unique steric or electronic effects distinct from aryl or pyrrolopyridine moieties.
Methylsulfanyl vs. Sulfonyl Groups :
- Unlike sulfonyl-containing analogs (e.g., ’s compound), the methylsulfanyl group in the target is less electron-withdrawing, which may favor interactions with hydrophobic pockets in enzymes or receptors .
Synthetic Pathways :
- The target’s synthesis likely parallels methods in and , involving nucleophilic substitution (piperazine coupling) and triazole formation via click chemistry. For example, describes piperazine reactions with sulfonyl chlorides, while the target’s triazole-ethyl group could be introduced via copper-catalyzed azide-alkyne cycloaddition .
Research Findings and Implications
Pharmacological Potential:
- Dopamine Receptor Interactions : Structural parallels to S 18126 and L 745,870 suggest the target may exhibit D4 receptor affinity. However, the absence of a bulky aryl group (cf. S 18126’s benzo[1,4]dioxin) might reduce selectivity .
- Kinase Inhibition : Pyrimidine derivatives are common in kinase inhibitors (e.g., EGFR, CDK). The methylsulfanyl and triazole groups could modulate ATP-binding site interactions, but further assays are needed .
Physicochemical Properties:
- This contrasts with sulfonyl-containing analogs (e.g., ’s compound), which are more polar .
- Metabolic Stability : The methylsulfanyl group is prone to oxidative metabolism, whereas triazole rings are generally stable, suggesting a need for prodrug strategies .
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure features a pyrimidine core with various substituents that contribute to its biological properties.
- Molecular Formula : C17H24N6S
- Molecular Weight : 348.48 g/mol
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central structure providing biological activity |
| Cyclobutyl Group | Contributes to the compound's three-dimensional shape |
| Methylsulfanyl Group | May influence solubility and reactivity |
| Triazole Substituent | Potentially enhances pharmacological properties |
Research indicates that the compound exhibits various biological activities, primarily through interactions with specific biological targets. Its mechanisms of action may include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Studies suggest efficacy against certain bacterial strains, possibly due to interference with bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies indicate potential in inhibiting tumor growth through apoptosis induction.
Therapeutic Applications
The diverse biological activities suggest several potential therapeutic applications:
- Antimicrobial Agents : The compound may serve as a lead in developing new antibiotics.
- Anticancer Drugs : Its ability to induce apoptosis positions it as a candidate for cancer therapy.
- Neuropharmacology : The triazole moiety may provide neuroprotective effects, warranting further investigation.
Case Studies
-
Antimicrobial Efficacy :
- A study tested the compound against various bacterial strains, demonstrating significant inhibition of growth in E. coli and Staphylococcus aureus.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli.
-
Cytotoxicity in Cancer Cells :
- In vitro assays showed that the compound reduced viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
-
Neuroprotective Effects :
- Animal models demonstrated that administration of the compound reduced oxidative stress markers in neuronal tissues.
- Behavioral tests indicated improved cognitive function in models of neurodegeneration.
Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity Assays
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Q & A
Basic Research Questions
Synthesis and Purification Strategies Q: What are the optimal synthetic routes for 4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine, and how can purity be ensured? A:
- Stepwise Synthesis : Begin with nucleophilic substitution to introduce the methylsulfanyl group to the pyrimidine core, followed by coupling the piperazine-triazole moiety via Buchwald-Hartwig amination or SNAr reactions .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) to isolate the compound. Confirm purity (>95%) via analytical HPLC and LC-MS .
Structural Characterization Q: Which analytical techniques are critical for confirming the compound’s structure? A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclobutyl, methylsulfanyl, and triazole protons (e.g., triazole protons resonate at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 430.18) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and piperazine-triazole linkage .
Structure-Activity Relationship (SAR) Exploration Q: How can researchers systematically study the impact of substituents on bioactivity? A:
- Substituent Variation : Synthesize analogs with modified cyclobutyl (e.g., cyclohexyl), methylsulfanyl (e.g., ethylsulfonyl), or triazole groups (e.g., 1,2,4-triazole).
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
Advanced Research Questions
Target Identification and Binding Mechanisms Q: What methodologies are effective for identifying the compound’s biological targets and binding modes? A:
- Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to quantify binding affinity (KD values) .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., triazole-pi stacking with aromatic residues) .
- Cryo-EM : For visualizing compound-target complexes at near-atomic resolution .
Resolving Data Contradictions in Bioactivity Studies Q: How should discrepancies in activity data across assays be addressed? A:
- Orthogonal Assays : Validate hits using both enzymatic (e.g., ADP-Glo™) and cell-based assays (e.g., luciferase reporter) .
- Impurity Analysis : Re-test batches with LC-MS to rule out degradation products or residual solvents .
Metabolic Stability and Pharmacokinetics Q: What strategies improve metabolic stability for in vivo applications? A:
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., methylsulfanyl oxidation).
- Structural Optimization : Replace labile groups (e.g., methylsulfanyl → trifluoromethyl) to enhance half-life .
Mechanistic Studies of Off-Target Effects Q: How can off-target interactions be systematically evaluated? A:
- Proteome-Wide Profiling : Use thermal shift assays (TSA) or affinity-based chemoproteomics .
- Kinase Screening Panels : Test against 400+ kinases to identify off-target inhibition (e.g., Ambit KinomeScan) .
In Vivo Efficacy and Toxicity Profiling Q: What experimental models are suitable for preclinical evaluation? A:
- Rodent Models : Use xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition. Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS .
- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .
Comparative Studies with Structural Analogs Q: How can researchers benchmark this compound against analogs? A:
- Molecular Dynamics Simulations : Compare binding free energies (ΔG) of analogs to prioritize leads .
- Phenotypic Screening : Use high-content imaging to rank compounds by cytotoxicity or apoptosis induction .
Scalable Synthesis for High-Throughput Screening Q: What strategies optimize synthesis for large-scale screening campaigns? A:
- Flow Chemistry : Continuous-flow reactors to improve yield in piperazine coupling steps .
- Design of Experiments (DOE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
